molecular formula C21H17N3O3S B6117643 3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone

3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone

Cat. No.: B6117643
M. Wt: 391.4 g/mol
InChI Key: CSGOBXYCTYHWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone, commonly known as THIQ, is a synthetic compound that has gained significant attention in the field of scientific research. THIQ has been found to possess several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. In

Mechanism of Action

The mechanism of action of THIQ is not fully understood. However, it is believed that THIQ acts by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of several signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
THIQ has been found to possess several biochemical and physiological effects. It has been shown to induce cell death in several cancer cell lines. THIQ has also been found to have anti-inflammatory properties and has been used to study the role of inflammation in several diseases.

Advantages and Limitations for Lab Experiments

THIQ has several advantages for lab experiments. It is a fluorescent probe that can be used to study DNA, RNA, and proteins. THIQ is also a selective inhibitor of protein tyrosine phosphatases, making it an ideal candidate for studying the role of these enzymes in various diseases. However, THIQ also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Additionally, the synthesis of THIQ is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of THIQ. One potential application is the use of THIQ as a fluorescent probe for the detection of cancer cells. THIQ could also be used to study the role of protein tyrosine phosphatases in various diseases. Additionally, the synthesis of THIQ could be optimized to make it more accessible to researchers.
Conclusion:
In conclusion, THIQ is a synthetic compound that has gained significant attention in the field of scientific research. It has several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins, as well as a selective inhibitor of protein tyrosine phosphatases. While THIQ has several advantages for lab experiments, it also has limitations. There are several future directions for the study of THIQ, including the use of THIQ as a fluorescent probe for the detection of cancer cells and the study of the role of protein tyrosine phosphatases in various diseases.

Synthesis Methods

The synthesis of THIQ involves the reaction of 2-amino-4-phenylquinoline with 4-hydroxy-6-(methoxymethyl)-2-mercaptopyrimidine in the presence of a catalyst. The resulting product is THIQ, which is then purified through recrystallization. The synthesis of THIQ is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

THIQ has been extensively studied for its potential applications in scientific research. It has been found to possess several properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a selective inhibitor of protein tyrosine phosphatases. THIQ has been found to have potential applications in cancer research, as it has been shown to induce cell death in several cancer cell lines.

Properties

IUPAC Name

3-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-12-14-11-17(25)24-21(22-14)28-19-18(13-7-3-2-4-8-13)15-9-5-6-10-16(15)23-20(19)26/h2-11H,12H2,1H3,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOBXYCTYHWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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